molecular formula C6H6F7I B3041118 1,1,1,2,2,3,3-heptafluoro-5-iodohexane CAS No. 261503-73-5

1,1,1,2,2,3,3-heptafluoro-5-iodohexane

Cat. No.: B3041118
CAS No.: 261503-73-5
M. Wt: 338 g/mol
InChI Key: OHSGRNICLMHCBO-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane is a fluorinated organic compound with the molecular formula C6H6F7I. This compound is characterized by the presence of seven fluorine atoms and one iodine atom attached to a hexane backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

4,4,5,5,6,6,6-Heptafluoro-2-iodohexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic regions of proteins, potentially altering their conformation and activity. Additionally, the iodine atom in 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can participate in halogen bonding, further influencing the behavior of biomolecules. Studies have shown that 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic activity .

Cellular Effects

The effects of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can disrupt the function of membrane-bound receptors, leading to altered signal transduction and downstream effects on gene expression. Additionally, the compound’s interaction with metabolic enzymes can result in changes to cellular metabolism, affecting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

4,4,5,5,6,6,6-Heptafluoro-2-iodohexane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that may have distinct biological activities. These metabolic interactions can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane within tissues, influencing its localization and concentration in different regions .

Subcellular Localization

The subcellular localization of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can exert its effects on local biochemical processes, such as enzyme activity, gene expression, and metabolic pathways .

Preparation Methods

The synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane typically involves the fluorination of hexane derivatives followed by iodination. One common method includes the reaction of hexane with fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF). The resulting fluorinated hexane is then subjected to iodination using iodine or iodine monochloride (ICl) under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), and reaction temperatures ranging from -20°C to 100°C depending on the desired reaction .

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane largely depends on its application. In chemical reactions, the fluorine atoms impart high electronegativity and stability to the compound, while the iodine atom serves as a reactive site for further chemical modifications. The molecular targets and pathways involved vary based on the specific use, such as binding to biological receptors in medicinal applications or interacting with other chemical species in synthetic processes .

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane can be compared with other fluorinated iodides such as:

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct reactivity and stability, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSGRNICLMHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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